

Application of Phenyl(1H-pyrrol-3-yl)methanone in Kinase Inhibitor Design

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Compound of Interest

Compound Name: phenyl(1H-pyrrol-3-yl)methanone

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Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The **phenyl(1H-pyrrol-3-yl)methanone** scaffold is a privileged structure in medicinal chemistry, serving as a core component in the design of various kinase inhibitors. Protein kinases play a pivotal role in cellular signal transduction pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small molecule inhibitors targeting specific kinases is a major focus of modern drug discovery. The pyrrole ring system, a five-membered aromatic heterocycle, offers a versatile platform for generating libraries of compounds with diverse biological activities. When combined with a phenyl methanone substituent, the resulting scaffold can be strategically modified to achieve high potency and selectivity against various kinase targets. This document outlines the application of this scaffold in kinase inhibitor design, providing quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

Data Presentation: Kinase Inhibitory Activity

The following table summarizes the quantitative data for representative kinase inhibitors incorporating a pyrrole-based scaffold, demonstrating the potential of the **phenyl(1H-pyrrol-3-yl)methanone** and related structures.



Compound ID/Class	Target Kinase(s)	IC50 (μM)	Cell Line	Antiprolifer ative IC50 (µM)	Citation
5-amino-4- (1H- benzoimidazo I-2-yl)-1-(3- hydroxy- phenyl)-1,2- dihydro- pyrrol-3-one	FGFR1	0.32	KG1 (myeloma)	9.3	[1]
5-amino-1-(3-hydroxy-phenyl)-4-(6-methyl-1H-benzoimidazol-2-yl)-1,2-dihydro-pyrrol-3-one	FGFR1	0.63	KG1 (myeloma)	5.6	[1]
Pyrrolo[2,1-f] [1][2] [3]triazine- based derivative (Compound 37)	VEGFR-2	Low nanomolar range	L2987 (human lung carcinoma)	Efficacy observed in xenograft models	[4]
2-(1- isonicotinoyl- 3-phenyl-1H- pyrazol-4- yl)-3- phenylthiazoli din-4-one derivative	Aurora-A	0.11	HCT-116, MCF-7	0.37-0.44	[5]

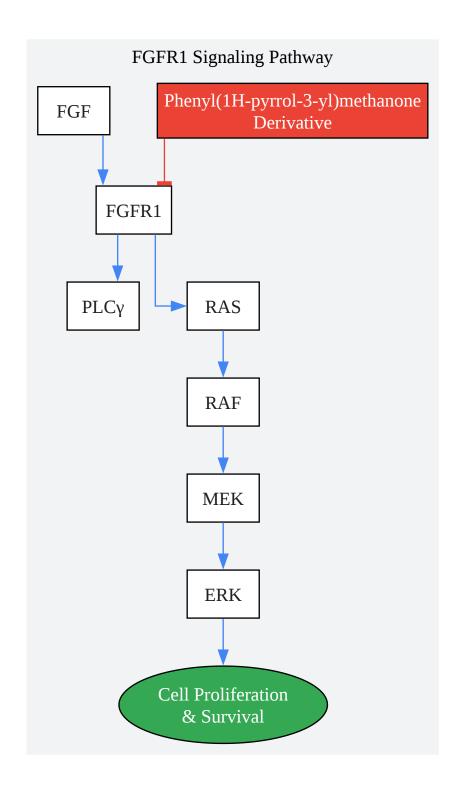


(Compound P-6)					
(E)-3-phenyl- 1-(2- pyrrolyl)-2- propenone (PPP)	Src, Syk, TAK1	Not specified	RAW264.7	Not specified	[6]
Quinoxaline- based pyrrolo[3,2- b]quinoxaline derivative (Compound 1)	EphA3	Not specified	MAVER1, SU-DHL-2, VAL, MEC1	0.60	[7]
Quinoxaline- based pyrrolo[3,2- b]quinoxaline derivative (Compound 2)	EphA3	Not specified	MAVER1, SU-DHL-2, VAL, MEC1	0.25	[7]

Signaling Pathways and Experimental Workflows

The design and evaluation of kinase inhibitors based on the **phenyl(1H-pyrrol-3-yl)methanone** scaffold involves understanding the targeted signaling pathways and employing a systematic experimental workflow.

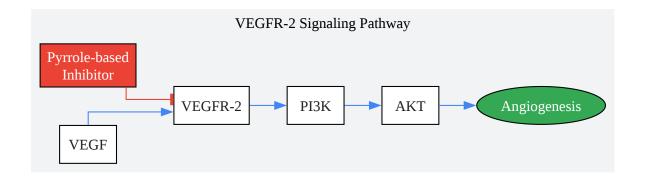




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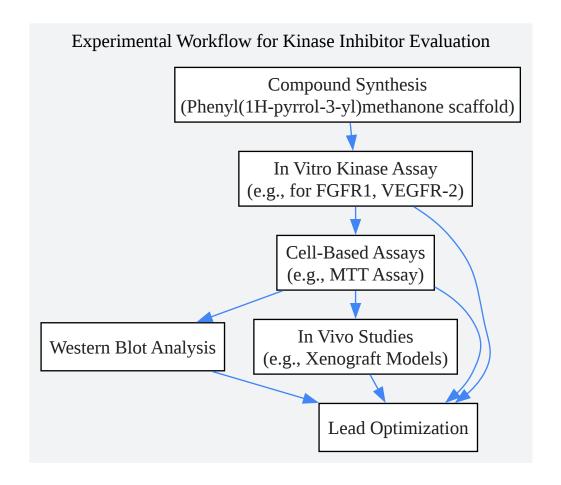
Caption: FGFR1 signaling pathway and point of inhibition.





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Caption: VEGFR-2 signaling pathway relevant to anti-angiogenesis.



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